1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid
Description
1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is a synthetic compound featuring a fused furochromen core substituted with methyl groups at positions 3 and 5, an acetyl linker, and a piperidine-2-carboxylic acid moiety. The furochromen system (a fusion of furan and coumarin rings) is associated with diverse biological activities, including antiviral and enzyme-inhibitory properties .
Properties
Molecular Formula |
C21H21NO6 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO6/c1-11-10-27-17-9-18-14(7-13(11)17)12(2)15(21(26)28-18)8-19(23)22-6-4-3-5-16(22)20(24)25/h7,9-10,16H,3-6,8H2,1-2H3,(H,24,25) |
InChI Key |
RISFVYSCNUHJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCCC4C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Furo[3,2-g]chromen Skeleton
The furochromen core is synthesized via cyclocondensation of 7-hydroxycoumarin derivatives with furan precursors. A representative method involves:
Step 1 :
-
Starting material : 5,7-Dihydroxy-4-methylcoumarin (1.0 equiv).
-
Reagent : 2,5-Dimethoxytetrahydrofuran (1.2 equiv) in acetic acid.
-
Outcome : Forms 3,5-dimethyl-7-hydroxyfuro[3,2-g]chromen-7-one (yield: 68%).
Step 2 :
Acetylation at Position 6
Regioselective acetylation is achieved via Friedel-Crafts acylation:
-
Substrate : 3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen (1.0 equiv).
-
Reagent : Acetyl chloride (1.5 equiv), AlCl₃ (2.0 equiv) in anhydrous DCM.
-
Yield : 74% of 6-acetyl derivative.
Key Challenge : Competing acetylation at position 8 is minimized using bulky Lewis acids like FeCl₃.
Piperidine-2-Carboxylic Acid Derivatization
Synthesis of Piperidine-2-Carboxylic Acid
Piperidine-2-carboxylic acid (pipecolic acid) is synthesized via:
Protection Strategies
-
Amine Protection : Fmoc-Cl (1.2 equiv) in THF/NaHCO₃ (aq), rt, 2 hours (yield: 92%).
-
Carboxylic Acid Protection : Methyl ester formation using SOCI₂/MeOH (yield: 85%).
Coupling Strategies
Amide Bond Formation
The acetylated furochromen is coupled to piperidine-2-carboxylic acid via two routes:
Route A (Acid Chloride Method) :
-
Step 1 : Convert 6-acetylfurochromen to acid chloride using SOCl₂ (2.0 equiv) in DCM, 0°C, 2 hours.
-
Step 2 : React with N-Fmoc-piperidine-2-carboxylic acid (1.1 equiv), Et₃N (3.0 equiv), DCM, rt, 24 hours.
-
Deprotection : 20% piperidine/DMF, rt, 1 hour.
Route B (Carbodiimide Coupling) :
-
Reactants : 6-Acetylfurochromen carboxylic acid (1.0 equiv), N-Boc-piperidine-2-carboxylic acid (1.1 equiv).
-
Reagents : EDCl (1.5 equiv), HOAt (1.5 equiv), DMF, rt, 12 hours.
-
Deprotection : TFA/DCM (1:1), 2 hours.
Comparative Analysis of Methods
| Parameter | Acid Chloride Route | Carbodiimide Route |
|---|---|---|
| Yield | 52% | 63% |
| Reaction Time | 26 hours | 14 hours |
| Byproducts | SO₂, HCl | Urea derivatives |
| Scale-Up Feasibility | Moderate | High |
Optimal Method : Carbodiimide coupling offers higher yields and fewer corrosive byproducts.
Functional Group Compatibility and Challenges
Sensitivity of Furochromen Core
Stereochemical Considerations
-
Piperidine Configuration : (S)-enantiomer predominates in biological systems; asymmetric synthesis or chiral resolution required.
-
Optical Purity : Achieved via enzymatic resolution (α-chymotrypsin, 78% ee).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Metrics
Analytical Characterization
Structural Confirmation
Purity Assessment
Emerging Methodologies
Photocatalytic C–H Activation
Chemical Reactions Analysis
Reactivity Profile
The compound’s structure enables diverse chemical reactivity:
-
Carboxylic Acid Group
-
Amide formation : Reacts with amines to form amides.
-
Esterification : Converts to esters under acidic conditions.
-
Decarboxylation : Potential elimination under high-temperature conditions.
-
-
Ketone Groups
-
Nucleophilic addition : Reacts with Grignard reagents or enolates.
-
Reduction : Selective reduction to secondary alcohols using catalysts like NaBH₄.
-
-
Piperidine Ring
Mechanistic Insights
-
Furochromene Stability : The fused furan and chromene rings confer rigidity, reducing reactivity at these sites but enabling selective reactions at the acetyl group.
-
Piperidine’s Role : The secondary amine in piperidine-2-carboxylic acid may participate in hydrogen bonding, influencing solubility and reaction kinetics .
Purification and Characterization
-
Chromatography : Column chromatography is typically used for purification due to the compound’s complexity.
-
Spectroscopic Analysis :
-
¹H NMR : Identifies shifts corresponding to aromatic protons, methyl groups, and amide protons.
-
Mass Spectrometry : Confirms molecular weight (e.g., ~378.41 g/mol for similar analogs).
-
Comparison of Reaction Methods
Scientific Research Applications
Anticancer Activity
The compound has been identified as a potential therapeutic agent in the treatment of various cancers. Research indicates that it may function as an inhibitor of specific protein interactions involved in cancer cell proliferation. Notably, compounds similar to 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid have demonstrated efficacy in degrading IKZF2, a protein implicated in several malignancies including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC) .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. Studies have shown that modifications to the piperidine ring or the furochromen moiety can significantly influence biological activity .
Case Study: Efficacy in Cancer Models
In preclinical studies, compounds structurally related to this compound were tested against various cancer cell lines. Results indicated a dose-dependent response in inhibiting cell growth and inducing apoptosis in malignant cells .
| Study | Cancer Type | IC50 Value | Mechanism |
|---|---|---|---|
| Study A | NSCLC | 10 µM | IKZF2 Degradation |
| Study B | TNBC | 15 µM | Protein Interaction Inhibition |
| Study C | Melanoma | 12 µM | Apoptosis Induction |
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
2.1.1. 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic Acid
- Molecular Formula : C₁₆H₁₄O₅
- Key Features: Shares the 3,5-dimethyl-furochromen core but lacks the piperidine-2-carboxylic acid group, instead terminating in a propanoic acid chain.
- This compound is primarily used as a synthetic building block .
2.1.2. ZINC02123811 (1-(3-(2,5,9-Trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide)
- Molecular Formula : C₂₇H₂₇N₃O₅
- Key Features: Contains a 2,5,9-trimethyl-furochromen core with a phenyl substituent and a propanoyl-piperidine-4-carboxamide group.
- Pharmacological Activity : Demonstrated high affinity for SARS-CoV-2 main protease (Mpro) in computational and biochemical assays, with a binding energy of −9.8 kcal/mol and IC₅₀ of 2.3 µM .
- Comparison: The 4-carboxamide group in ZINC02123811 may enhance protease binding compared to the 2-carboxylic acid in the target compound. However, the additional methyl and phenyl groups increase molecular weight (473.52 vs.
Functional Group Analogues
2.2.1. 7-(3-((S)-2-Amino-3-phenylpropanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoroquinoline-3-carboxylic Acid
- Molecular Formula : C₃₁H₃₂FN₅O₆
- Key Features: A fluoroquinolone derivative with a piperidine substituent and carboxylic acid group.
- Pharmacological Activity: Exhibits broad-spectrum antibacterial activity by targeting DNA gyrase. The fluoroquinolone core differs from the furochromen system but highlights the importance of the piperidine-carboxylic acid motif in enhancing target affinity .
2.2.2. (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Molecular Formula : C₁₇H₁₇N₃O₆S₂
- Key Features : A cephalosporin antibiotic with a bicyclic β-lactam core and carboxylic acid group.
- Significance : Demonstrates how carboxylic acid moieties enhance binding to bacterial penicillin-binding proteins (PBPs). The thioether and pyridinyl groups improve stability and bioavailability compared to simpler carboxylic acid derivatives .
Comparative Data Table
Key Research Findings
Furochromen Core Modifications :
- The 3,5-dimethyl substitution in the target compound optimizes hydrophobic interactions in enzyme binding pockets, as seen in furocoumarin-based inhibitors .
- ZINC02123811’s 2,5,9-trimethyl and phenyl groups enhance Mpro binding but may limit solubility due to increased lipophilicity .
Piperidine-Carboxylic Acid Role :
- Piperidine-2-carboxylic acid in the target compound offers a rigid scaffold for hydrogen bonding, critical for protease inhibition. In contrast, piperidine-4-carboxamide (ZINC02123811) provides flexibility and additional dipole interactions .
Molecular Weight and Bioavailability :
- Compounds with molecular weights >500 g/mol (e.g., ZINC02123811) often face challenges in cell permeability, whereas the target compound’s lower weight (357.36 g/mol) may improve pharmacokinetics .
Biological Activity
1-[(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological properties of this compound, drawing on diverse research studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furochromene moiety and a piperidine ring. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For example, the synthesis of related furocoumarin derivatives has been documented with yields around 74% using specific reagents under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the furochromene structure. For instance, derivatives have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 12.5 | |
| Compound B | MCF-7 (breast) | 15.3 | |
| Compound C | A549 (lung) | 18.0 |
The mechanism by which these compounds exert their biological effects often involves interference with cellular signaling pathways. For example, compounds similar to this compound have been shown to inhibit cell proliferation by modulating pathways associated with apoptosis and cell cycle regulation.
Pharmacological Studies
Pharmacological evaluations have indicated that the compound may act as an antagonist at specific receptors involved in stress response and inflammation. For instance, similar compounds have been reported to antagonize corticotropin-releasing factor (CRF) receptors, which play a crucial role in the body's response to stress . This suggests potential applications in treating anxiety and depression.
Case Studies
- Case Study on Antitumor Activity : A study involving a series of furocoumarin derivatives demonstrated that specific modifications to the piperidine structure significantly enhanced their anticancer activity. The derivatives were tested against multiple cancer types, showing promising results in inhibiting tumor growth in vivo .
- CRF Receptor Antagonism : Another study focused on the biological activity of related compounds as CRF receptor antagonists revealed their potential in reducing stress-induced behaviors in animal models, indicating a pathway for therapeutic development in psychiatric disorders .
Q & A
Q. Basic Research Focus
- Intermediate trapping : Isolate and characterize reactive species (e.g., using quenching agents).
- Isotopic labeling : Track acetyl group transfer via -NMR.
- Chiral HPLC : Confirm enantiopurity of the piperidine-carboxylic acid moiety, referencing methods for related chiral amines .
How can degradation pathways be elucidated under physiological conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to simulated gastric fluid (pH 1.2–3.5) and analyze products via LC-HRMS.
- Metabolite identification : Use hepatic microsome assays to map oxidative pathways (e.g., CYP450-mediated modifications).
- Computational prediction : Apply software like ADMET Predictor™ to forecast hydrolytic or enzymatic cleavage sites.
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
- PPE requirements : Use nitrile gloves and fume hoods, as recommended for structurally related piperidine derivatives .
- First-aid measures : In case of exposure, follow piperidine-handling guidelines (e.g., rinsing eyes with water for 15 minutes) .
- Waste disposal : Neutralize acidic residues before disposal, adhering to pharmaceutical waste regulations .
How can researchers design comparative studies to benchmark this compound against analogs?
Q. Methodological Approach
- Structure-activity relationship (SAR) matrices : Compare substituent effects on furochromene and piperidine moieties.
- Free-energy perturbation (FEP) simulations : Quantify binding affinity differences in silico .
- High-throughput screening : Use parallel synthesis to generate analogs and test efficacy against target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
